R(+)-6-Bromo-APB hydrobromide, also known as R(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a synthetic compound classified as a dopamine D1 receptor agonist. [, ] It is a chiral molecule, with the R(+) enantiomer exhibiting significantly higher affinity and selectivity for the D1 receptor compared to its S(-) counterpart. [] Due to its high selectivity and potency, R(+)-6-Bromo-APB hydrobromide serves as a valuable tool in scientific research for investigating the role of D1 receptors in various physiological processes and neurological disorders.
R(+)-6-Bromo-APB hydrobromide belongs to the 1-phenyl-3-benzazepine chemical family. [] Its molecular structure consists of a central benzazepine ring system with a phenyl group at position 1, a bromine atom at position 6, hydroxyl groups at positions 7 and 8, and an allyl group at position 3. [] The stereochemistry at the carbon atom bearing the phenyl substituent defines it as the R(+) enantiomer.
R(+)-6-Bromo-APB hydrobromide exerts its pharmacological effects primarily through its action as a dopamine D1 receptor agonist. [, ] It binds to D1 receptors, mimicking the effects of the endogenous neurotransmitter dopamine, and initiating a cascade of intracellular signaling events. [] This typically involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP levels and subsequent activation of downstream signaling pathways. [, ]
Investigate the role of D1 receptors in motor control and movement disorders: Studies have employed R(+)-6-Bromo-APB hydrobromide to understand the contribution of D1 receptors in basal ganglia function and their implications in Parkinson's disease. [, , ] Research indicates that co-stimulation of D1 and D2 receptors in the striatum leads to motor activation and increased firing of substantia nigra neurons, challenging traditional models of basal ganglia function. [] Additionally, the compound has been used to study endocannabinoid levels in the globus pallidus, a brain region implicated in Parkinson's disease. []
Study D1 receptor involvement in cognitive function and behavior: Research has explored the role of D1 receptors in processes like prepulse inhibition (PPI) of startle, a measure of sensorimotor gating and a potential biomarker for disorders like schizophrenia. [, , ] While R(+)-6-Bromo-APB hydrobromide consistently disrupts PPI in rats and some mice strains, its effects in other strains are less pronounced, highlighting potential species-specific differences in D1 receptor modulation of this behavior. []
Elucidate the pharmacological profile of D1 receptors: By comparing the effects of R(+)-6-Bromo-APB hydrobromide with other D1 agonists and antagonists, researchers can gain insights into D1 receptor pharmacology, such as agonist efficacy and antagonist potency. [, ] For instance, studies in monkeys have shown that R(+)-6-Bromo-APB hydrobromide induces a robust increase in eye blinking, a behavior indicative of D1 receptor activation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6